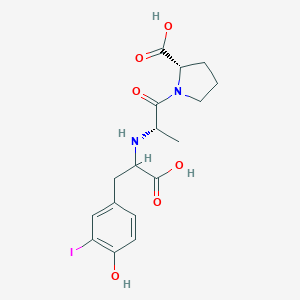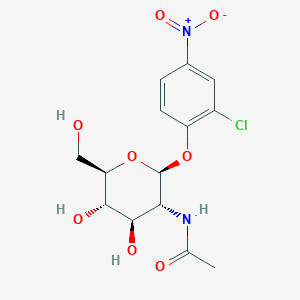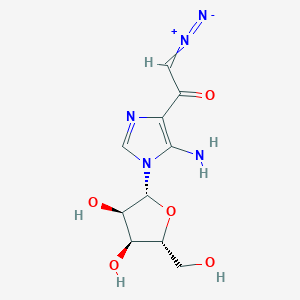
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline, also known as CPIP, is a synthetic peptide that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPIP has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and immune response. N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce pain by inhibiting the activation of nociceptors, which are sensory neurons that respond to painful stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline is its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain. However, one of the limitations of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline is its high cost and low availability, which may limit its use in research studies.
Orientations Futures
There are several future directions for the research on N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline. One potential direction is the development of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline-based therapies for the treatment of cancer, arthritis, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline and its effects on the immune system. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline may increase its availability and use in research studies.
Méthodes De Synthèse
The synthesis of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline involves the solid-phase peptide synthesis method, which is a widely used technique for the production of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary group to prevent unwanted reactions. After the peptide chain is fully assembled, the temporary groups are removed, and the peptide is purified to obtain the final product.
Applications De Recherche Scientifique
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation. In cancer, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to inhibit the growth of tumor cells by inducing apoptosis and reducing angiogenesis. In arthritis, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce inflammation and cartilage damage. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain.
Propriétés
Numéro CAS |
104531-07-9 |
|---|---|
Nom du produit |
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline |
Formule moléculaire |
C17H21IN2O6 |
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[1-carboxy-2-(4-hydroxy-3-iodophenyl)ethyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21IN2O6/c1-9(15(22)20-6-2-3-13(20)17(25)26)19-12(16(23)24)8-10-4-5-14(21)11(18)7-10/h4-5,7,9,12-13,19,21H,2-3,6,8H2,1H3,(H,23,24)(H,25,26)/t9-,12?,13-/m0/s1 |
Clé InChI |
OWPKZUVCCJEJRB-SKGBEAKQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
Synonymes |
CPAP-E N-(1(S)-carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline N-(1(S)-carboxy-(4-OH-3-(125)iodopheny)ethyl)-Ala-Pro N-(1(S)-carboxy-(4-OH-3-iodophenyl)ethyl)-Ala-Pro |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)







